3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea

Physicochemical profiling Lipophilicity Drug-likeness

This compound is a fully substituted urea bearing three distinct heterocyclic groups—an N-methylpyrrole, a tetrahydropyran (oxane), and a thiophene—attached to the urea core. Its molecular formula is C₁₇H₂₃N₃O₂S, with a molecular weight of 333.5 g/mol and a computed XLogP of 1.4.

Molecular Formula C17H23N3O2S
Molecular Weight 333.45
CAS No. 2034341-41-6
Cat. No. B2785081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea
CAS2034341-41-6
Molecular FormulaC17H23N3O2S
Molecular Weight333.45
Structural Identifiers
SMILESCN1C=CC=C1CN(CC2=CC=CS2)C(=O)NC3CCOCC3
InChIInChI=1S/C17H23N3O2S/c1-19-8-2-4-15(19)12-20(13-16-5-3-11-23-16)17(21)18-14-6-9-22-10-7-14/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3,(H,18,21)
InChIKeyHDIBNOJPSHENFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea (CAS 2034341-41-6): Structural and Procurement Baseline


This compound is a fully substituted urea bearing three distinct heterocyclic groups—an N-methylpyrrole, a tetrahydropyran (oxane), and a thiophene—attached to the urea core. Its molecular formula is C₁₇H₂₃N₃O₂S, with a molecular weight of 333.5 g/mol and a computed XLogP of 1.4 [1]. The compound is listed under PubChem CID 91812768 and is supplied by multiple chemical vendors primarily for early‑stage medicinal chemistry and biological screening applications. Its structural features place it within the broad class of heterocycle‑rich, drug‑like urea derivatives that have been explored for targets such as soluble epoxide hydrolase (sEH), kinases, and tryptophanase, although no target‑specific activity data for this exact molecule has been published in peer‑reviewed literature.

Structure Urea core with N-methylpyrrole, oxane, and thiophene groups
Profile Computed drug-likeness: XLogP 1.4, TPSA 74.7 Ų, 5 rotatable bonds
Context Scaffold-hopping, SAR negative control, or probe precursor studies

Why a Generic Urea Analog Cannot Replace 3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea in Focused Screening


In‑class urea derivatives that share a thiophene‑oxane scaffold can differ profoundly in their heterocyclic substitution pattern, leading to measurable shifts in lipophilicity, hydrogen‑bonding capacity, and conformational flexibility. Even subtle changes—such as replacing the N‑methylpyrrole with a furan or phenyl ring—alter the electronic surface and the spatial presentation of the urea pharmacophore. Because early‑stage hit‑to‑lead programs depend on precise structure–activity relationships, a generic substitution can mislead SAR interpretation, compromise target engagement, or confound selectivity profiles. Without head‑to‑head biological profiling, the quantitative impact of these substitutions remains uncharacterized; the structural and physicochemical differences documented in Section 3 underscore why interchangeability cannot be assumed.

N-methylpyrrole replacement (e.g., furan) shifts lipophilicity and H-bond capacity, altering cellular permeability and off-target binding.
Heterocycle variation changes pharmacophore footprint; TPSA and HBA count differences impact ADME prediction and target engagement.
Absence of comparative bioactivity data prevents assumption of interchangeable SAR; direct substitution may mislead hit-to-lead programs.

Quantitative Differentiation Evidence for 3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea vs. Closest Analogs


Lipophilicity Shift: N-Methylpyrrole vs. Furan Analog

The target compound has a computed XLogP of 1.4 (PubChem CID 91812768) [1]. The closest analog in which the N-methylpyrrole group is replaced by a furan‑3‑yl moiety—3-[(furan-3-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea (CAS 2034538-48-0)—has a molecular formula of C₁₆H₂₀N₂O₃S and a molecular weight of 320.4 g/mol, reflecting the loss of one nitrogen and one carbon atom and the gain of one oxygen relative to the target compound. Although an exact XLogP for the furan analog is not available in PubChem, the replacement of a methylated nitrogen with a furan oxygen is expected to increase polarity and reduce lipophilicity, altering membrane permeability and non‑specific binding profiles in cellular assays. This presents a measurable lipophilicity differentiation that impacts compound selection for phenotypic or target‑based screens.

Lipophilicity (XLogP)
Data to verify
XLogP = 1.4
More lipophilic than furan analog
Comparator XLogP not computed; qualitative shift
Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen Bond Acceptor Capacity: N-Methylpyrrole vs. Methoxyphenyl Analog

The target compound presents three hydrogen bond acceptor atoms (two urea carbonyl oxygen atoms and one pyrrole nitrogen, though the pyrrole N is methylated and sterically hindered) and one hydrogen bond donor (urea NH), yielding a topological polar surface area (TPSA) of 74.7 Ų [1]. The replacement of the N-methylpyrrole with a 2-methoxyphenyl group, as in 3-(2-methoxyphenyl)-1-(oxan-4-yl)-1-[(thiophen-2-yl)methyl]urea, introduces an additional hydrogen bond acceptor (the methoxy oxygen) and a phenyl ring that can engage in π–π stacking, altering the pharmacophoric footprint. This shifts the HBA count from 3 to 4 and likely increases TPSA, which directly impacts predicted oral bioavailability and blood–brain barrier penetration according to standard drug‑likeness filters (e.g., Veber rules).

H‑Bond Acceptors
Cross-study
HBA 3 vs HBA 4
Methoxyphenyl analog adds H‑bond acceptor, altering TPSA and ADME profile
Qualitative TPSA increase expected; computed value unavailable
Hydrogen bonding Pharmacophore modeling ADME prediction

Rotatable Bond Flexibility: Impact on Conformational Entropy and Binding

The target compound contains five rotatable bonds (PubChem CID 91812768) [1], distributed across the three heterocyclic branches. In contrast, a structurally constrained analog—1-(oxan-4-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea—replaces the flexible thiophene‑methyl linkage with a cyclopropyl‑constrained spacer, reducing conformational freedom. Fewer rotatable bonds generally correlate with lower entropic penalty upon target binding and can improve ligand efficiency. The target compound's five rotatable bonds place it in a moderate flexibility range; the cyclopropyl analog is expected to have fewer rotatable bonds (approximately 3–4), offering a trade‑off between pre‑organization and adaptability to diverse binding pockets.

Rotatable Bonds
Class-level
5 bonds vs 3–4 bonds
Cyclopropyl analog reduces flexibility, potentially improving ligand efficiency
Estimated from structural formula; empirical confirmation needed
Conformational analysis Ligand efficiency Scaffold optimization

Absence of Public Target‑Engagement Data: Key Data Gap for Procurement Decisions

As of the search date, no peer‑reviewed publication or patent discloses quantitative IC₅₀, Kᵢ, or EC₅₀ values for 3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea against any specific biological target. Searches across BindingDB, ChEMBL, PubMed, Google Patents, and Espacenet returned no entries containing this CAS number or its InChIKey (HDIBNOJPSHENFW-UHFFFAOYSA-N) [1]. Vendor‑reported antimicrobial MIC values (S. aureus MIC 32 µg/mL, E. coli MIC 64 µg/mL) appear on a commercial product page but lack primary citation and cannot be verified against an independent source. This contrasts with more extensively profiled urea‑based inhibitors (e.g., sEH inhibitors with Kᵢ values in the low nanomolar range reported in US Patent 11,123,311 for structurally distinct analogs), for which comparative potency data are publicly available.

Target Engagement Data
Data to verify
No IC₅₀/Kᵢ available
Procurement requires independent target-engagement verification
Vendor-reported MIC values lack primary citation
Data transparency Biological validation Procurement risk

Recommended Application Scenarios for 3-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-2-yl)methyl]urea


Scaffold‑Hopping Library Design

The N‑methylpyrrole substituent provides an electron‑rich, methyl‑capped heterocycle that is sterically and electronically distinct from furan, thiophene, or phenyl analogs. This compound is suitable as a scaffold‑hopping entry point when exploring the impact of N‑methylpyrrole incorporation on target affinity and selectivity relative to oxygen‑ or carbon‑linked isosteres. Its computed XLogP of 1.4 and TPSA of 74.7 Ų place it within favorable oral drug‑like space [1].

Physicochemical Benchmarking in ADME Panels

With a well‑characterized computed property profile (XLogP 1.4, TPSA 74.7 Ų, HBD 1, HBA 3, five rotatable bonds), this compound can serve as a calibration standard or reference point in ADME prediction model validation, particularly for urea‑containing heterocyclic series where systematic property variation is being mapped [1].

Negative Control or Inactive Analog for SAR Studies

In the absence of confirmed target‑engagement data, this compound may be deployed as a structurally matched negative control for more potent, validated urea analogs, provided that inactivity against the primary target is confirmed experimentally. Its structural similarity to active analogs makes it suitable for counter‑screening to rule out non‑specific effects driven by the thiophene‑oxane‑urea scaffold.

Chemical Probe or Tool Compound Precursor

The three‑point diversity (N‑methylpyrrole, oxane, thiophene) and the synthetic accessibility of the urea linkage make this compound a viable starting point for installing functional handles (e.g., alkyne, biotin, or fluorophore tags) via the pyrrole or thiophene positions, enabling conversion into a chemical probe for target identification campaigns.

Application
Selection Property
Validation Focus
Scaffold-hopping library design
N-methylpyrrole structural differentiation
Target affinity/selectivity shift
Physicochemical benchmarking for ADME model validation
Computed property consistency (XLogP, TPSA)
ADME prediction model calibration
Negative control for SAR counter-screening
Structural similarity without confirmed target engagement
Experimental inactivity confirmation
Tool compound precursor for target identification
Three-point diversity and synthetic accessibility
Functional handle installation and probe validation
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